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Compound of Interest

Compound Name: Methyl 3-formylpicolinate

Cat. No.: B144711 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for

Methyl 3-formylpicolinate. Due to the limited availability of directly published experimental

spectra for this specific compound, this document presents predicted data based on the

analysis of structurally similar molecules. The information herein serves as a valuable resource

for the identification, characterization, and quality control of Methyl 3-formylpicolinate in

research and development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for Methyl 3-formylpicolinate. These predictions are

derived from the known spectral properties of related compounds such as methyl picolinate, 3-

picoline, and other substituted pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for Methyl 3-formylpicolinate
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.1 Singlet (s) 1H
Aldehyde proton (-

CHO)

~8.8
Doublet of doublets

(dd)
1H H-6 (Pyridine ring)

~8.2
Doublet of doublets

(dd)
1H H-4 (Pyridine ring)

~7.6
Doublet of doublets

(dd)
1H H-5 (Pyridine ring)

~4.0 Singlet (s) 3H
Methyl ester protons (-

OCH₃)

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 3-formylpicolinate

Chemical Shift (δ, ppm) Assignment

~192 Aldehyde carbon (C=O)

~165 Ester carbonyl carbon (C=O)

~153 C-2 (Pyridine ring)

~150 C-6 (Pyridine ring)

~137 C-4 (Pyridine ring)

~133 C-3 (Pyridine ring)

~128 C-5 (Pyridine ring)

~53 Methyl ester carbon (-OCH₃)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for Methyl 3-formylpicolinate
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Weak-Medium C-H stretching (aromatic)

~2950 Weak C-H stretching (methyl)

~2850, ~2750 Weak C-H stretching (aldehyde)

~1725 Strong
C=O stretching (ester

carbonyl)

~1700 Strong
C=O stretching (aldehyde

carbonyl)

~1580, ~1470 Medium
C=C and C=N stretching

(pyridine ring)

~1280 Strong C-O stretching (ester)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for Methyl 3-formylpicolinate

m/z Interpretation

165 [M]⁺ (Molecular ion)

134 [M - OCH₃]⁺

106 [M - COOCH₃]⁺

78 Pyridine fragment

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for

compounds such as Methyl 3-formylpicolinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a clean, dry NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32.

Spectral Width: 0-12 ppm.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).

Spectral Width: 0-220 ppm.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray

Ionization (ESI) or Electron Ionization (EI), coupled to a mass analyzer (e.g., quadrupole, time-

of-flight).

Sample Preparation (for ESI):

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent

(e.g., methanol, acetonitrile).

The solution can be introduced into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.

Data Acquisition (EI):
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Ionization Energy: Typically 70 eV.

Mass Range: A suitable range to include the expected molecular ion and fragment ions (e.g.,

m/z 40-500).

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a chemical compound like Methyl 3-formylpicolinate.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of
Methyl 3-formylpicolinate

Purification
(e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Spectral Data Analysis
- Chemical Shifts

- Functional Groups
- Molecular Weight

Structure Confirmation

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b144711?utm_src=pdf-body
https://www.benchchem.com/product/b144711?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a

chemical compound.

To cite this document: BenchChem. [Spectroscopic Characterization of Methyl 3-
formylpicolinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b144711#spectroscopic-data-for-methyl-3-
formylpicolinate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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